molecular formula C33H48N2O7S2 B13392245 2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B13392245
M. Wt: 648.9 g/mol
InChI Key: GJWJIBVQYFWZFS-UHFFFAOYSA-N
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Description

2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound that combines a benzothiazole moiety with a steroidal structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzothiazole derivative. The benzothiazole moiety can be synthesized through a series of reactions including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The steroidal part of the molecule is typically derived from natural sources or synthesized through multi-step organic reactions involving cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the steroidal moiety.

    Reduction: Reduction reactions can be performed on the sulfonamide group to modify its activity.

    Substitution: The benzothiazole ring can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions on the benzothiazole ring can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-tumor, and antimicrobial properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, while the steroidal structure can modulate receptor activity. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate
  • 2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)hexanoate

Uniqueness

The uniqueness of 2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate lies in its specific combination of a benzothiazole moiety with a steroidal structure, which imparts unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C33H48N2O7S2

Molecular Weight

648.9 g/mol

IUPAC Name

2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C33H48N2O7S2/c1-19(4-9-29(38)42-15-14-41-22-5-8-26-28(18-22)43-31(35-26)44(34,39)40)23-6-7-24-30-25(11-13-33(23,24)3)32(2)12-10-21(36)16-20(32)17-27(30)37/h5,8,18-21,23-25,27,30,36-37H,4,6-7,9-17H2,1-3H3,(H2,34,39,40)

InChI Key

GJWJIBVQYFWZFS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OCCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C

Origin of Product

United States

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